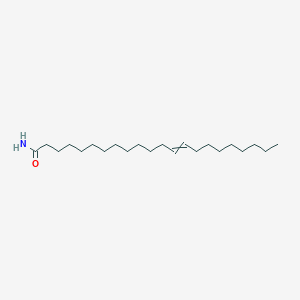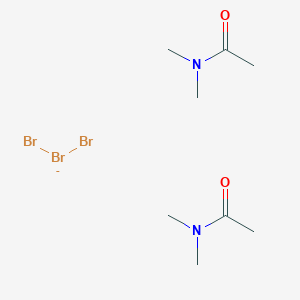
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid is an organoboron compound with the chemical formula C6H4BBrClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)boronic acid typically involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with a boron-containing reagent. One common method is the reaction of 1-bromo-4-chloro-2-fluorobenzene with trimethyl borate in the presence of a base, such as sodium hydroxide, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Typically, the reaction is carried out under mild conditions, such as room temperature to moderate heating, and in an inert atmosphere to prevent oxidation.
Major Products
The major products of these reactions are biaryl compounds, which are formed by the coupling of the aryl group from the boronic acid with the aryl or vinyl group from the halide .
Aplicaciones Científicas De Investigación
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Bromo-5-chloro-2-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are related to its ability to interact with biological molecules containing diol groups, forming stable boronate esters .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid is unique due to the presence of multiple halogen substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties compared to other phenylboronic acids, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C6H4BBrClFO2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
(4-bromo-5-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,11-12H |
Clave InChI |
LYYWFTAPDINGLQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1F)Br)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



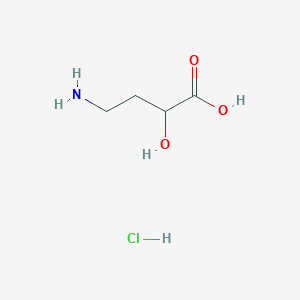

![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
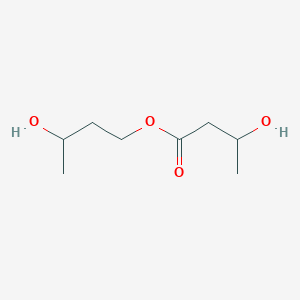
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
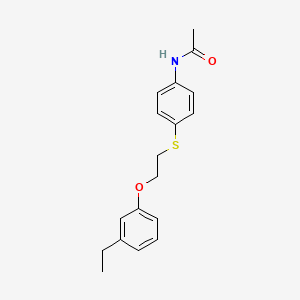
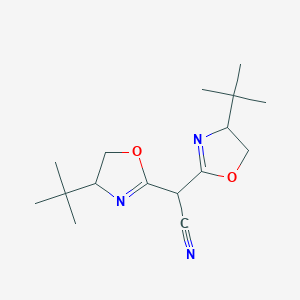
![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)
acetic acid](/img/structure/B12510919.png)
